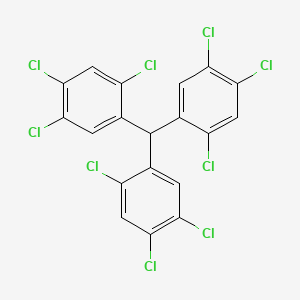
Tris(2,4,5-trichlorophenyl)methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2,4,5-trichlorophenyl)methane is an organic compound that belongs to the class of triarylmethane derivatives. It is characterized by a central carbon atom bonded to three 2,4,5-trichlorophenyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,4,5-trichlorophenyl)methane typically involves the reaction of 2,4,5-trichlorobenzyl chloride with a suitable base, such as sodium or potassium hydroxide, in an organic solvent like toluene or xylene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
3C6H2Cl3CH2Cl+Base→C(C6H2Cl3)3+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Tris(2,4,5-trichlorophenyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tris(2,4,5-trichlorophenyl)quinone.
Reduction: Formation of tris(2,4,5-trichlorophenyl)methanol.
Substitution: Formation of various substituted triarylmethane derivatives.
科学的研究の応用
Tris(2,4,5-trichlorophenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Tris(2,4,5-trichlorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
類似化合物との比較
Similar Compounds
- Tris(2,4,6-trichlorophenyl)methane
- Tris(2,4-dichlorophenyl)methane
- Tris(4-chlorophenyl)methane
Uniqueness
Tris(2,4,5-trichlorophenyl)methane is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which imparts distinct chemical and physical properties. This unique arrangement influences its reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
70757-50-5 |
|---|---|
分子式 |
C19H7Cl9 |
分子量 |
554.3 g/mol |
IUPAC名 |
1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H |
InChIキー |
NCQDNZGEBCBEEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[3-(2-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy]benzoic acid;hydrochloride](/img/structure/B15183911.png)

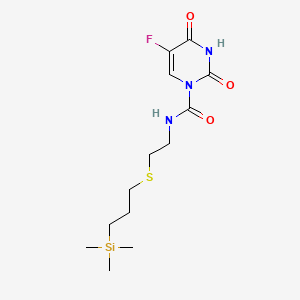
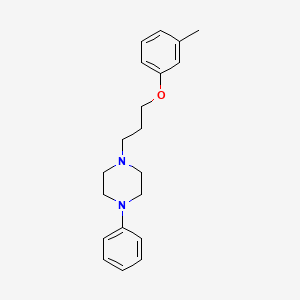
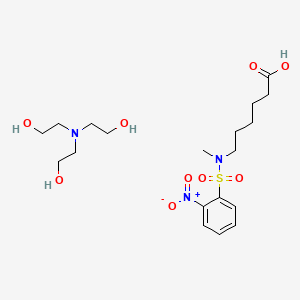

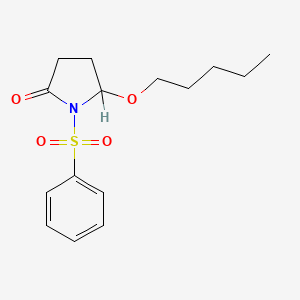
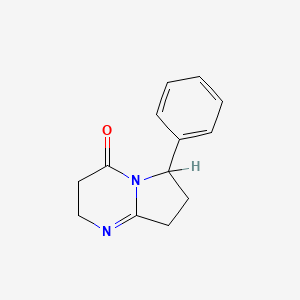
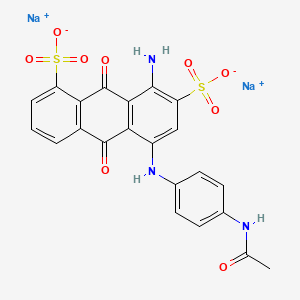

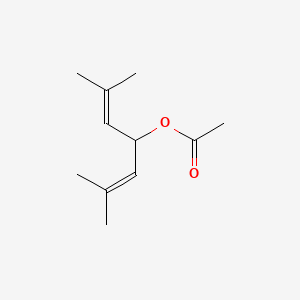
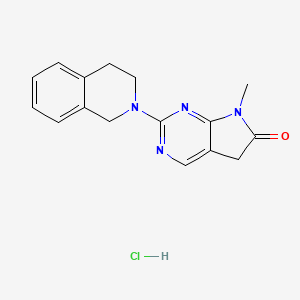
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
